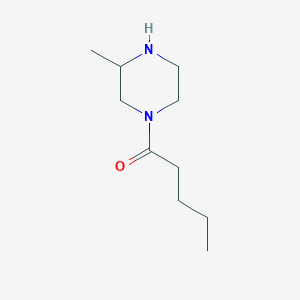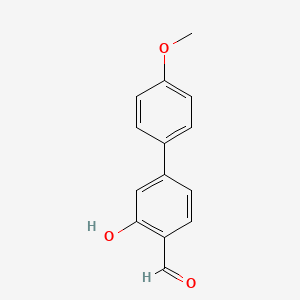
H-Hyp-AMC hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
H-Hyp-AMC hydrochloride, also known as L-Hydroxyproline 7-Amido-4-methylcoumarin hydrochloride, is a fluorogenic substrate used in various biochemical assays. It is a derivative of hydroxyproline and coumarin, and its hydrochloride salt form enhances its solubility in aqueous solutions. This compound is particularly useful in enzymatic studies due to its ability to release a fluorescent product upon enzymatic cleavage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Hyp-AMC hydrochloride involves the coupling of L-hydroxyproline with 7-amido-4-methylcoumarin. The reaction typically proceeds through the formation of an amide bond between the carboxyl group of L-hydroxyproline and the amine group of 7-amido-4-methylcoumarin. This coupling reaction is often facilitated by the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) in an organic solvent like dimethylformamide (DMF). The resulting product is then converted to its hydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated peptide synthesizers. The process includes the sequential addition of protected amino acids, followed by deprotection and coupling steps. The final product is purified using techniques such as high-performance liquid chromatography (HPLC) and crystallized to obtain the hydrochloride salt.
Chemical Reactions Analysis
Types of Reactions
H-Hyp-AMC hydrochloride primarily undergoes enzymatic hydrolysis reactions. Upon exposure to specific enzymes, the amide bond between L-hydroxyproline and 7-amido-4-methylcoumarin is cleaved, resulting in the release of a fluorescent coumarin derivative.
Common Reagents and Conditions
The enzymatic hydrolysis of this compound is typically carried out in buffered aqueous solutions at physiological pH. Common reagents include buffer solutions such as phosphate-buffered saline (PBS) and enzymes like proteases or peptidases that specifically recognize and cleave the amide bond.
Major Products Formed
The major product formed from the enzymatic hydrolysis of this compound is 7-amido-4-methylcoumarin, which exhibits strong fluorescence. This property makes it a valuable tool for monitoring enzymatic activity in real-time.
Scientific Research Applications
H-Hyp-AMC hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a fluorogenic substrate in enzymatic assays to study the activity and specificity of various enzymes.
Biology: The compound is employed in cell-based assays to monitor protease activity and investigate cellular processes involving proteolysis.
Medicine: this compound is utilized in diagnostic assays to detect enzyme deficiencies or abnormalities in clinical samples.
Industry: In the pharmaceutical industry, it is used in high-throughput screening assays to identify potential enzyme inhibitors or activators.
Mechanism of Action
The mechanism of action of H-Hyp-AMC hydrochloride involves its enzymatic cleavage by specific proteases or peptidases. Upon cleavage, the amide bond between L-hydroxyproline and 7-amido-4-methylcoumarin is broken, releasing the fluorescent coumarin derivative. This fluorescence can be quantitatively measured, providing insights into the enzymatic activity and kinetics.
Comparison with Similar Compounds
H-Hyp-AMC hydrochloride is unique due to its specific structure and the fluorescent properties of its cleavage product. Similar compounds include:
L-Leucine 7-Amido-4-methylcoumarin hydrochloride: Another fluorogenic substrate used in enzymatic assays, but with a different amino acid component.
L-Phenylalanine 7-Amido-4-methylcoumarin hydrochloride: Similar in structure but contains phenylalanine instead of hydroxyproline.
L-Arginine 7-Amido-4-methylcoumarin hydrochloride: Contains arginine and is used for studying arginine-specific proteases.
Each of these compounds has unique properties and applications, but this compound is particularly valued for its hydroxyproline component, which may confer specific interactions with certain enzymes.
Properties
IUPAC Name |
(2S,4R)-4-hydroxy-N-(4-methyl-2-oxochromen-7-yl)pyrrolidine-2-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4.ClH/c1-8-4-14(19)21-13-5-9(2-3-11(8)13)17-15(20)12-6-10(18)7-16-12;/h2-5,10,12,16,18H,6-7H2,1H3,(H,17,20);1H/t10-,12+;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNFFTQPGTOOZEW-IYJPBCIQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C3CC(CN3)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@@H]3C[C@H](CN3)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














